molecular formula C10H13NO B3053446 3-Methyl-1-(pyridin-3-yl)butan-2-one CAS No. 53872-97-2

3-Methyl-1-(pyridin-3-yl)butan-2-one

Cat. No.: B3053446
CAS No.: 53872-97-2
M. Wt: 163.22 g/mol
InChI Key: CFWGQBCVKJHGSF-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-3-yl)butan-2-one is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is characterized by a pyridine ring attached to a butanone structure, with a methyl group at the third position of the butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-3-yl)butan-2-one typically involves the reaction of 3-pyridylmethyl ketone with methylmagnesium bromide (Grignard reagent) under controlled conditions . The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction under milder conditions, reducing the need for stringent temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-3-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), Nitric acid (HNO3)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Properties

IUPAC Name

3-methyl-1-pyridin-3-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)10(12)6-9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWGQBCVKJHGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514673
Record name 3-Methyl-1-(pyridin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53872-97-2
Record name 3-Methyl-1-(pyridin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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